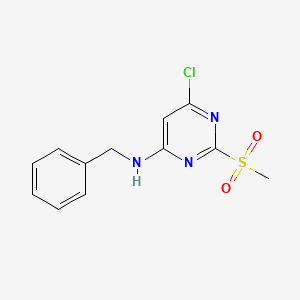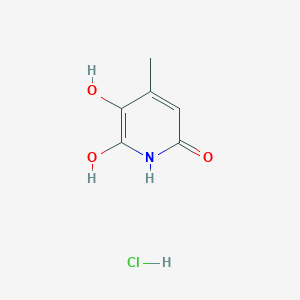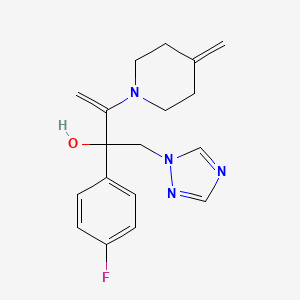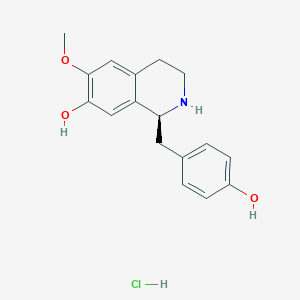
(-)-Coclaurine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Coclaurine Hydrochloride: is a naturally occurring alkaloid found in several plant species. It is a derivative of coclaurine, which belongs to the benzylisoquinoline class of alkaloids. This compound has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Coclaurine Hydrochloride typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde. This reaction is catalyzed by enzymes such as norcoclaurine synthase. The resulting product is then subjected to further chemical modifications to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the precursor compounds. These precursors are then chemically converted to this compound under controlled conditions.
化学反应分析
Types of Reactions:
Oxidation: (-)-Coclaurine Hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
- Oxidized derivatives of this compound.
- Reduced forms of the compound.
- Substituted derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex benzylisoquinoline alkaloids.
- Studied for its potential as a chiral building block in organic synthesis.
Biology:
- Investigated for its role in plant metabolism and defense mechanisms.
- Used as a model compound to study enzyme-catalyzed reactions in alkaloid biosynthesis.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
- Studied for its potential use in treating neurodegenerative diseases.
Industry:
- Utilized in the production of pharmaceuticals and nutraceuticals.
- Employed in the development of natural product-based pesticides.
作用机制
Molecular Targets and Pathways: (-)-Coclaurine Hydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors. It is known to modulate the activity of enzymes involved in alkaloid biosynthesis. Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects.
相似化合物的比较
Norcoclaurine: A precursor in the biosynthesis of (-)-Coclaurine Hydrochloride.
Salsolinol: Another benzylisoquinoline alkaloid with similar structural features.
Tetrahydropapaveroline: A related compound with potential pharmacological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydrochloride group, which may influence its solubility and bioavailability. Its distinct pharmacological profile and potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C17H20ClNO3 |
|---|---|
分子量 |
321.8 g/mol |
IUPAC 名称 |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m0./s1 |
InChI 键 |
VDUZDGFETHGVJK-RSAXXLAASA-N |
手性 SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
规范 SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
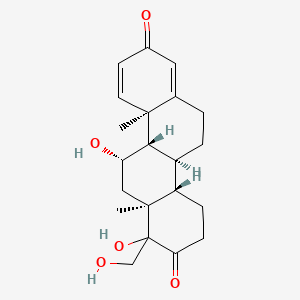
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)


